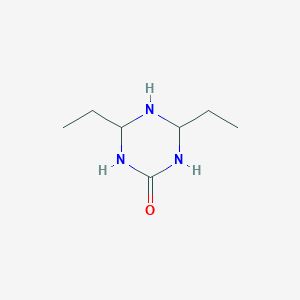
4,6-Diethyl-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-1,3,5-triazinan-2-one, also known as DETANO, is a nitrogenous compound that has been widely used in scientific research. It is a member of the nitric oxide (NO) donor family, which has been shown to have significant therapeutic potential in various diseases. DETANO is a potent vasodilator, meaning it can increase blood flow to the tissues, making it a valuable tool in cardiovascular research.
Mecanismo De Acción
4,6-Diethyl-1,3,5-triazinan-2-one releases NO upon decomposition, which activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and plays a crucial role in the regulation of blood flow. The activation of guanylate cyclase by NO also leads to the inhibition of platelet aggregation and the relaxation of smooth muscle cells. The mechanism of action of 4,6-Diethyl-1,3,5-triazinan-2-one is similar to that of other NO donors, such as sodium nitroprusside and glyceryl trinitrate.
Efectos Bioquímicos Y Fisiológicos
The main biochemical and physiological effect of 4,6-Diethyl-1,3,5-triazinan-2-one is vasodilation. It increases blood flow to the tissues, which can be beneficial in various diseases, such as hypertension, angina, and peripheral vascular disease. 4,6-Diethyl-1,3,5-triazinan-2-one has also been shown to inhibit platelet aggregation, which can be helpful in preventing thrombotic events. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been shown to have anti-inflammatory effects and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-Diethyl-1,3,5-triazinan-2-one is its potency as a vasodilator. It can induce rapid and significant changes in blood flow, making it a valuable tool in cardiovascular research. 4,6-Diethyl-1,3,5-triazinan-2-one is also relatively stable and can be stored for extended periods, making it convenient for laboratory use. However, 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations. It is sensitive to light and heat, which can cause decomposition and the release of NO. Therefore, it is essential to handle 4,6-Diethyl-1,3,5-triazinan-2-one with care and store it properly. Additionally, the use of 4,6-Diethyl-1,3,5-triazinan-2-one can be challenging in some experiments, as it can interfere with the measurement of other biochemical parameters.
Direcciones Futuras
There are several future directions for research on 4,6-Diethyl-1,3,5-triazinan-2-one. One area of interest is the development of new NO donors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of NO donors in cancer treatment. Additionally, the use of NO donors in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an emerging field of research. Finally, the role of NO donors in the regulation of immune function and inflammation is an area of interest that requires further investigation.
Conclusion:
In conclusion, 4,6-Diethyl-1,3,5-triazinan-2-one is a valuable tool in scientific research, particularly in cardiovascular research. It has potent vasodilatory effects and can increase blood flow to the tissues. 4,6-Diethyl-1,3,5-triazinan-2-one has been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. It has also been shown to have anti-inflammatory effects and to promote wound healing. While 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations, it remains a valuable tool in laboratory research, and there are several future directions for research on NO donors, including 4,6-Diethyl-1,3,5-triazinan-2-one.
Métodos De Síntesis
The synthesis of 4,6-Diethyl-1,3,5-triazinan-2-one involves the reaction of diethylamine with sodium nitrite in the presence of sulfuric acid. The reaction yields a mixture of nitrous oxide and 4,6-Diethyl-1,3,5-triazinan-2-one. The two compounds can be separated by distillation, and the pure 4,6-Diethyl-1,3,5-triazinan-2-one can be obtained by recrystallization. The synthesis method is relatively simple and can be performed in most chemistry laboratories.
Aplicaciones Científicas De Investigación
4,6-Diethyl-1,3,5-triazinan-2-one has been used extensively in scientific research, particularly in cardiovascular research. It has been shown to have potent vasodilatory effects, which makes it a valuable tool in the study of blood flow regulation. 4,6-Diethyl-1,3,5-triazinan-2-one has also been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been used in the study of NO-mediated toxicity in cancer cells and the potential therapeutic effects of NO donors in cancer treatment.
Propiedades
Número CAS |
119171-47-0 |
|---|---|
Nombre del producto |
4,6-Diethyl-1,3,5-triazinan-2-one |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
Clave InChI |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
SMILES canónico |
CCC1NC(NC(=O)N1)CC |
Sinónimos |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



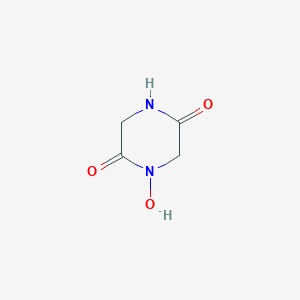

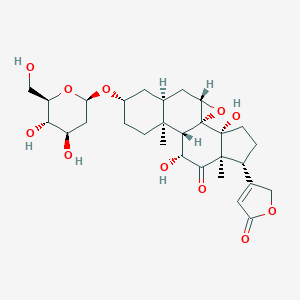



![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)

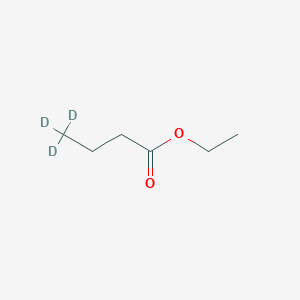
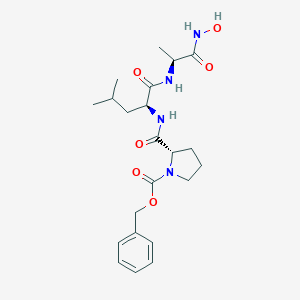
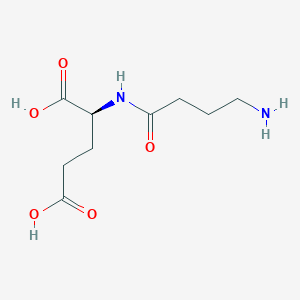
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
